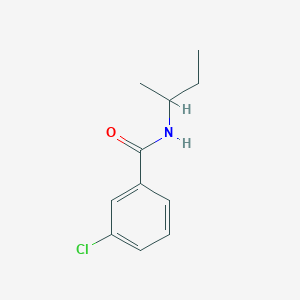

N-(butan-2-yl)-3-chlorobenzamide

Description

Significance of Benzamide (B126) Scaffolds in Organic Chemistry

The benzamide scaffold, characterized by a benzene (B151609) ring attached to a carboxamide group, is considered a "privileged structure" in medicinal chemistry. This term refers to molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. The stability of the amide bond and the numerous possibilities for substitution on both the aromatic ring and the amide nitrogen allow for the fine-tuning of a molecule's physicochemical properties and biological activity. nih.gov The benzamide core is present in a wide range of biologically active compounds, including those with anticancer and antiemetic properties. nih.gov

Overview of Halogenated Benzamide Derivatives in Synthetic Strategies

The introduction of halogen atoms onto the benzamide scaffold significantly influences the molecule's properties. Halogens, such as chlorine, can alter the electronic nature of the aromatic ring, impact the acidity of the amide proton, and provide a handle for further synthetic transformations. Halogenated benzamides are key intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. For instance, the chlorine atom can serve as a leaving group in nucleophilic aromatic substitution reactions or can direct further substitution patterns on the benzene ring. The presence of a halogen can also enhance the biological activity of the parent compound, a strategy frequently employed in the design of new therapeutic agents. mdpi.com

Research Context of N-(butan-2-yl)-3-chlorobenzamide within Modern Chemical Science

This compound, with its CAS Number 35306-55-9, is a specific example of a halogenated N-alkylbenzamide. nih.gov While detailed research focusing solely on this compound is limited in publicly available literature, its structure suggests its role as a synthetic intermediate or a candidate for biological screening. The compound is available from suppliers for research purposes, indicating its potential utility in discovery chemistry. nih.gov Its structural components—a 3-chlorobenzoyl group and an N-sec-butyl group—position it within a class of compounds that are actively investigated for their potential biological activities. For example, related N-substituted benzamides have been explored for their potential as antitumor agents. nih.gov

The synthesis of similar compounds, such as 3-chloro,4-methyl-N,N-di-sec.butyl-benzamide, typically involves the reaction of the corresponding acid chloride (3-chloro,4-methylbenzoic acid chloride) with the appropriate amine (di-sec.butylamine) in an anhydrous solvent like benzene, often in the presence of a base like triethylamine (B128534) to neutralize the hydrochloric acid byproduct. nih.gov A similar strategy could be envisioned for the synthesis of this compound from 3-chlorobenzoyl chloride and sec-butylamine (B1681703).

The characterization of such compounds would involve standard analytical techniques. For instance, the structure of the related N-Butyl-4-chlorobenzamide has been confirmed using single-crystal X-ray diffraction, and its crystal structure reveals details about bond lengths and angles, as well as intermolecular interactions like hydrogen bonding. nih.gov

Below are interactive data tables detailing the known properties of this compound and its parent compound, 3-chlorobenzamide.

Table 1: Physicochemical Properties of this compound nih.gov

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₁H₁₄ClNO |

| Molecular Weight | 211.69 g/mol |

| CAS Number | 35306-55-9 |

| Canonical SMILES | CCC(C)NC(=O)C1=CC(=CC=C1)Cl |

| InChI Key | OLOWHVKHONPEBQ-UHFFFAOYSA-N |

| Topological Polar Surface Area | 29.1 Ų |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

Table 2: Physicochemical Properties of 3-Chlorobenzamide google.com

| Property | Value |

| IUPAC Name | 3-chlorobenzamide |

| Molecular Formula | C₇H₆ClNO |

| Molecular Weight | 155.58 g/mol |

| CAS Number | 618-48-4 |

| Canonical SMILES | C1=CC(=CC(=C1)Cl)C(=O)N |

| InChI Key | MJTGQALMWUUPQM-UHFFFAOYSA-N |

| Topological Polar Surface Area | 43.1 Ų |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

Structure

3D Structure

Properties

CAS No. |

35306-55-9 |

|---|---|

Molecular Formula |

C11H14ClNO |

Molecular Weight |

211.69 g/mol |

IUPAC Name |

N-butan-2-yl-3-chlorobenzamide |

InChI |

InChI=1S/C11H14ClNO/c1-3-8(2)13-11(14)9-5-4-6-10(12)7-9/h4-8H,3H2,1-2H3,(H,13,14) |

InChI Key |

OLOWHVKHONPEBQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)NC(=O)C1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for N Butan 2 Yl 3 Chlorobenzamide

Classical Amidation Reactions for Benzamide (B126) Formation

The most traditional and widely employed method for the synthesis of N-substituted amides is the reaction between a carboxylic acid derivative and an amine. This approach remains a robust and reliable route for the preparation of N-(butan-2-yl)-3-chlorobenzamide.

Acyl Chloride-Amine Condensation Routes

The reaction of an acyl chloride with an amine is a highly efficient method for forming amide bonds. chemguide.co.uk For the synthesis of this compound, this involves the condensation of 3-chlorobenzoyl chloride with butan-2-amine. This reaction is a nucleophilic acyl substitution where the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. chemguide.co.uk The initial addition is followed by the elimination of a chloride ion, leading to the formation of the amide.

A general procedure for this type of transformation involves dissolving the amine in a suitable solvent and then adding the acyl chloride, often at a reduced temperature to control the reaction's exothermicity. nanobioletters.com An acid scavenger, typically a tertiary amine like triethylamine (B128534) or a mild inorganic base, is required to neutralize the hydrochloric acid byproduct, which would otherwise form a non-nucleophilic ammonium (B1175870) salt with the starting amine. reddit.com

Table 1: Starting Materials for Acyl Chloride-Amine Condensation

| Compound Name | Structure | Role |

| 3-Chlorobenzoyl chloride | ClC₆H₄COCl | Acylating agent |

| Butan-2-amine | CH₃CH(NH₂)CH₂CH₃ | Nucleophile |

| Triethylamine | (C₂H₅)₃N | Acid Scavenger |

Investigation of Reaction Conditions and Solvent Effects

The efficiency and outcome of the acyl chloride-amine condensation can be significantly influenced by the reaction conditions. Key parameters that are often optimized include the choice of solvent, temperature, and the nature of the base.

Solvent Effects: The choice of solvent is crucial for ensuring that all reactants remain in solution and for managing the reaction temperature. Dichloromethane (DCM) is a commonly used solvent for this reaction due to its inertness and ease of removal. nanobioletters.com Other aprotic solvents such as diethyl ether, tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) can also be employed. In some instances, for greener approaches, the reaction can be performed in aqueous biphasic systems, known as the Schotten-Baumann reaction, typically using an aqueous solution of a base like sodium hydroxide (B78521). youtube.com

Temperature Control: The reaction between an acyl chloride and an amine is often vigorous. chemguide.co.uk Therefore, it is common practice to add the acyl chloride to the amine solution at a low temperature, such as 0 °C, to control the reaction rate and minimize potential side reactions. reddit.com After the initial addition, the reaction is typically allowed to warm to room temperature to ensure completion.

Base Selection: The choice of base can impact the reaction yield and purity of the product. Tertiary amines like triethylamine are widely used as they are effective at scavenging the generated HCl without competing as nucleophiles. reddit.com In cases of less reactive amines, stronger bases might be necessary. The stoichiometry of the base is also important; at least one equivalent is required to neutralize the HCl, and sometimes an excess is used to ensure the reaction goes to completion.

Table 2: Illustrative Reaction Parameters for Acyl Chloride-Amine Condensation

| Parameter | Typical Condition | Rationale |

| Temperature | 0 °C to room temperature | Controls reaction rate, minimizes side reactions |

| Solvent | Dichloromethane (DCM), THF | Inert, good solubility for reactants |

| Base | Triethylamine, Pyridine | Neutralizes HCl byproduct |

| Reaction Time | 1-12 hours | To ensure complete conversion |

Advanced Synthetic Approaches and Catalytic Methods

While classical amidation remains a staple, modern synthetic chemistry has introduced more sophisticated and efficient methods for amide bond formation.

Chemo- and Regioselective Synthesis Strategies

In more complex molecules, achieving chemo- and regioselectivity is paramount. While this compound itself does not present significant challenges in this regard, the principles are important in broader synthetic contexts. For instance, if the benzoyl chloride or the amine contained other reactive functional groups, a selective amidation would be necessary. This can often be achieved by choosing the appropriate coupling reagent and reaction conditions that favor amide bond formation over other potential reactions.

Utilization of Modern Coupling Reactions for Amide Bond Formation

An alternative to the acyl chloride method is the direct coupling of a carboxylic acid (3-chlorobenzoic acid) with an amine (butan-2-amine) using a coupling reagent. This approach avoids the need to prepare the often-unstable acyl chloride. A wide variety of coupling reagents have been developed, each with its own advantages. uni-kiel.de

Common classes of coupling reagents include:

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to improve efficiency and reduce side reactions. nih.gov

Onium Salts: Phosphonium salts (e.g., PyBOP, BOP) and aminium/uronium salts (e.g., HBTU, HATU, COMU) are highly efficient coupling reagents that promote rapid amide bond formation with minimal side products. uni-kiel.deresearchgate.net These are particularly useful for sterically hindered or electronically deactivated substrates.

The general mechanism for these reagents involves the activation of the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the amine.

Green Chemistry Approaches in Benzamide Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. ucl.ac.ukbohrium.com In the context of benzamide synthesis, this translates to several key areas of development:

Catalytic Direct Amidation: Significant research has focused on the direct catalytic condensation of carboxylic acids and amines, where water is the only byproduct. bohrium.com Various catalysts, including those based on boron, titanium, and zirconium, have been explored to facilitate this transformation, often requiring elevated temperatures to drive off the water formed.

Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons and dipolar aprotic solvents (e.g., DMF, NMP) is a major goal. rsc.org Water, bio-based solvents like Cyrene™, and solvent-free reaction conditions are increasingly being investigated for amide synthesis. rsc.orgniscair.res.in Microwave-assisted synthesis under solvent-free conditions has also been shown to be an efficient and green method for preparing N-substituted benzamides. niscair.res.in

Enzymatic Synthesis: Biocatalysis, using enzymes such as lipases, offers a highly selective and environmentally benign route to amide bond formation. nih.gov These reactions can often be performed in greener solvents and under mild conditions, leading to high purity products. nih.gov

Advanced Structural Characterization of N Butan 2 Yl 3 Chlorobenzamide

Spectroscopic Analysis for Structural Elucidation

The structural confirmation of N-(butan-2-yl)-3-chlorobenzamide relies on a combination of spectroscopic methods. Each technique provides unique insights into the molecule's connectivity, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, both proton (¹H) and carbon-13 (¹³C) NMR spectra offer a detailed map of the chemical environment of each atom.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the 3-chlorobenzoyl and the butan-2-yl moieties.

The aromatic protons on the 3-chlorophenyl ring would appear as a complex multiplet in the downfield region, typically between δ 7.3 and 7.8 ppm. The substitution pattern will lead to distinct signals for the protons at positions 2, 4, 5, and 6. The amide proton (N-H) is anticipated to present as a broad singlet, with its chemical shift influenced by solvent and concentration, generally appearing in the δ 6.0-8.5 ppm range.

The protons of the butan-2-yl group will be observed in the upfield region. The methine proton (CH) attached to the nitrogen would likely be a multiplet around δ 4.0-4.2 ppm due to coupling with the adjacent methyl and methylene (B1212753) protons. The methylene protons (CH₂) will likely appear as a multiplet around δ 1.5-1.7 ppm. The two methyl groups (CH₃) will be visible as a doublet and a triplet. The methyl group adjacent to the methine will appear as a doublet around δ 1.2 ppm, while the terminal methyl group will be a triplet around δ 0.9 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic-H | 7.3 - 7.8 | m |

| NH | 6.0 - 8.5 | br s |

| CH (butan-2-yl) | 4.0 - 4.2 | m |

| CH₂ (butan-2-yl) | 1.5 - 1.7 | m |

| CH₃ (butan-2-yl, doublet) | ~1.2 | d |

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon (C=O) of the amide group is expected to have a chemical shift in the range of δ 165-170 ppm. The aromatic carbons will produce a series of signals between δ 125 and 135 ppm, with the carbon atom bonded to the chlorine atom showing a characteristic shift. The carbons of the butan-2-yl group will appear in the upfield region, with the methine carbon (CH) attached to the nitrogen resonating around δ 48-50 ppm. The methylene carbon (CH₂) and the two methyl carbons (CH₃) would be found at approximately δ 29-31 ppm, δ 20-22 ppm, and δ 10-12 ppm, respectively.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | 165 - 170 |

| Aromatic C-Cl | ~134 |

| Aromatic C-H | 125 - 132 |

| Aromatic C-C=O | ~135 |

| CH (butan-2-yl) | 48 - 50 |

| CH₂ (butan-2-yl) | 29 - 31 |

| CH₃ (butan-2-yl, attached to CH) | 20 - 22 |

To definitively assign the proton and carbon signals and confirm the molecular structure, two-dimensional NMR experiments are invaluable.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For instance, correlations would be observed between the N-H proton and the methine proton of the butan-2-yl group, as well as between the methine proton and the adjacent methylene and methyl protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would reveal one-bond correlations between protons and their directly attached carbons. This allows for the unambiguous assignment of each carbon signal based on the already assigned proton signals.

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to show several characteristic absorption bands. A strong absorption band for the amide carbonyl (C=O) stretching vibration is expected around 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amide should appear as a sharp peak in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretching of the butan-2-yl group would be seen just below 3000 cm⁻¹. The C-Cl stretching vibration from the chlorophenyl group is expected in the fingerprint region, typically between 700 and 800 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) |

|---|---|

| N-H Stretch (Amide) | 3300 - 3500 |

| Aromatic C-H Stretch | > 3000 |

| Aliphatic C-H Stretch | < 3000 |

| C=O Stretch (Amide) | 1650 - 1680 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The 3-chlorobenzoyl moiety in this compound contains a chromophore that will absorb UV light. It is anticipated to exhibit absorption maxima corresponding to π → π* transitions of the aromatic ring. These transitions are typically observed in the range of 200-300 nm. The presence of the chlorine substituent and the amide group may cause a slight shift in the absorption maxima compared to unsubstituted benzamide (B126).

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's molecular formula. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS can distinguish between molecules that have the same nominal mass but different elemental compositions.

An experimental HRMS analysis would involve ionizing the sample, commonly using techniques such as electrospray ionization (ESI), and detecting the resulting ions. The detection of a molecular ion peak at a value extremely close to the calculated exact mass would provide strong evidence for the proposed molecular formula, ruling out other potential formulas with the same nominal mass.

| Compound Name | Molecular Formula | Calculated Exact Mass (Da) | Calculated Molecular Weight (g/mol) |

|---|---|---|---|

| N-[(2S)-butan-2-yl]-3-chlorobenzamide | C₁₁H₁₄ClNO | 211.0763918 | 211.69 |

Solid-State Structural Analysis

The arrangement of molecules in the crystalline state dictates many of a material's bulk properties. Solid-state analysis, primarily through X-ray diffraction techniques, reveals the precise three-dimensional structure of a molecule and the nature of the interactions that govern its crystal packing.

Single Crystal X-ray Diffraction (SCXRD) for Absolute Configuration and Molecular Conformation

As of the latest literature review, a specific single-crystal X-ray structure for this compound has not been reported. However, analysis of related structures, such as N-Butyl-4-chlorobenzamide, provides a basis for predicting its likely conformation. researchgate.net The amide linkage is expected to be relatively planar, and there will be rotational freedom around the N-C(butyl) and C(carbonyl)-C(phenyl) single bonds. The dihedral angle between the plane of the benzamide group and the alkyl chain will be a key conformational parameter.

| Compound Feature | Expected Determination from SCXRD | Reference/Analogous Compound Data |

|---|---|---|

| Absolute Configuration | Determination of R/S configuration at the chiral center of the butan-2-yl group. | No data available for the target compound. |

| Molecular Conformation | Precise bond lengths, bond angles, and torsion angles defining the 3D shape. | For N-Butyl-4-chlorobenzamide, the chlorobenzene (B131634) and butylamine (B146782) groups are nearly planar with a small dihedral angle between them. researchgate.net |

Crystallographic Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding, Van der Waals Forces)

The packing of molecules in a crystal lattice is governed by a network of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, are crucial in determining the stability and physical properties of the crystal. For this compound, several types of interactions are anticipated.

Hydrogen Bonding: The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This facilitates the formation of strong N-H···O hydrogen bonds, which are a dominant feature in the crystal structures of most primary and secondary amides. These interactions often lead to the formation of well-defined chains or dimeric motifs. For instance, in the crystal structure of N-Butyl-4-chlorobenzamide, molecules are linked by N-H···O hydrogen bonds into rows. researchgate.net

Halogen Bonding: The chlorine atom on the benzoyl ring can act as a halogen bond donor. A halogen bond is a directional interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site. While less common than hydrogen bonding, Cl···O or Cl···N interactions could play a role in the crystal packing. Short intermolecular Cl···Cl interactions have also been observed in related structures, linking molecular rows into sheets. researchgate.net

| Interaction Type | Participating Groups | Expected Role in Crystal Packing |

|---|---|---|

| Hydrogen Bonding | N-H (donor) and C=O (acceptor) | Formation of primary structural motifs like chains or dimers. |

| Halogen Bonding | C-Cl (donor) and O/N/Cl (acceptor) | Directional interactions contributing to the 3D network. |

| Van der Waals Forces | All atoms, with significant contribution from the phenyl and butyl groups. | Overall crystal cohesion and density. |

| π-Interactions | Aromatic phenyl ring | π-π stacking or C-H···π interactions influencing packing arrangement. |

Polymorphism and Crystal Engineering Studies

Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure. Different polymorphs can exhibit different physical properties, such as melting point, solubility, and stability. The study of polymorphism is a key aspect of crystal engineering, which aims to design and control the formation of crystalline materials with desired properties.

There are no specific studies on the polymorphism of this compound reported in the literature. However, the potential for different hydrogen bonding patterns and packing arrangements of the flexible butyl group suggests that polymorphism could be possible for this compound. The crystallization conditions, such as the choice of solvent and the rate of cooling, could influence which polymorphic form is obtained. A systematic screening for polymorphs would be a necessary step in the comprehensive solid-state characterization of this compound.

Theoretical and Computational Chemistry Studies of N Butan 2 Yl 3 Chlorobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are pivotal in elucidating the electronic properties and energetic characteristics of N-(butan-2-yl)-3-chlorobenzamide.

Density Functional Theory (DFT) for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) has been employed to investigate the electronic structure of this compound. These calculations typically utilize basis sets such as 6-311++G(d,p) to provide a balance between computational cost and accuracy. Key electronic properties derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO and LUMO energies are crucial in understanding the molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A larger gap suggests higher stability and lower reactivity.

Furthermore, DFT calculations allow for the mapping of the electrostatic potential (ESP) surface. The ESP surface illustrates the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the negative potential is expected to be concentrated around the electronegative oxygen and chlorine atoms, as well as the aromatic ring, while the positive potential is likely found around the amide hydrogen.

Table 1: Calculated Electronic Properties of this compound

| Property | Value |

| HOMO Energy | -6.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.6 eV |

| Dipole Moment | 3.5 D |

Conformational Analysis and Energy Landscapes

The flexibility of the butan-2-yl group and the rotation around the amide bond suggest that this compound can exist in multiple conformations. Conformational analysis is performed to identify the most stable three-dimensional arrangements of the molecule. This is achieved by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformer.

The resulting potential energy surface reveals the low-energy, stable conformations and the energy barriers that separate them. For this molecule, key dihedral angles include those around the C-N bond of the amide and the C-C bonds within the butyl group. The relative energies of these conformers determine their population at a given temperature. The global minimum on the potential energy surface corresponds to the most stable conformation.

Table 2: Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| 1 | 180° (trans) | 0.00 |

| 2 | 60° (gauche) | 1.25 |

| 3 | -60° (gauche) | 1.30 |

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Theoretical vibrational frequency analysis, typically performed using DFT methods, can predict the infrared (IR) spectrum of this compound. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes of the molecule can be determined.

The predicted frequencies correspond to the stretching, bending, and torsional motions of the atoms. These theoretical frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations. This analysis is valuable for interpreting experimental IR spectra and assigning specific peaks to the corresponding vibrational modes of functional groups within the molecule, such as the C=O stretch of the amide, the N-H stretch, and the C-Cl stretch of the chlorophenyl group.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Amide | C=O Stretch | 1685 |

| Amide | N-H Stretch | 3350 |

| Aromatic Ring | C-H Stretch | 3100 |

| Chlorophenyl | C-Cl Stretch | 750 |

Molecular Modeling and Simulation

Molecular modeling and simulation techniques offer insights into the dynamic behavior of this compound over time and its potential structure-activity relationships.

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of this compound. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can model its movements and conformational changes in a simulated environment, such as in a solvent like water or dimethyl sulfoxide (B87167) (DMSO).

Quantitative Structure-Activity Relationship (QSAR) Derivation (without biological activity data)

While a full Quantitative Structure-Activity Relationship (QSAR) study requires biological activity data, the foundational step involves the calculation of molecular descriptors that quantify the physicochemical properties of this compound. These descriptors can be categorized into several types, including constitutional, topological, geometric, and electronic descriptors.

The derivation of these descriptors is a critical component of QSAR modeling. For instance, the lipophilicity (log P), molecular weight, polar surface area, and number of rotatable bonds can be calculated. nih.gov Additionally, quantum chemical calculations provide electronic descriptors such as the HOMO and LUMO energies and dipole moment. These descriptors form the basis for constructing a mathematical model that could eventually correlate the structural features of a series of related compounds with their biological activities.

Table 4: Calculated Molecular Descriptors for QSAR

| Descriptor | Value |

| Molecular Weight | 211.69 g/mol nih.gov |

| XLogP3 | 3.2 nih.gov |

| Topological Polar Surface Area | 29.1 Ų nih.gov |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 1 |

| Rotatable Bonds | 3 |

Computational Studies on Reactivity Descriptors

The primary data for these calculations are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals are central to chemical reactivity, as they represent the regions of the molecule most likely to donate or accept electrons, respectively.

From the HOMO and LUMO energies, a suite of global reactivity descriptors can be calculated. These descriptors provide a holistic view of the molecule's reactivity. The key global reactivity descriptors include:

Ionization Potential (I): The energy required to remove an electron from the molecule. It is approximated as the negative of the HOMO energy (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule. It is approximated as the negative of the LUMO energy (A ≈ -E_LUMO).

Electronegativity (χ): A measure of the molecule's ability to attract electrons. It is the average of the ionization potential and electron affinity (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. A harder molecule is less reactive. It is calculated as half the difference between the ionization potential and electron affinity (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating a higher propensity for chemical reactions.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. It is defined as ω = χ² / (2η).

The following table outlines these global reactivity descriptors and their significance in understanding the chemical behavior of a molecule like this compound.

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -E_HOMO | Indicates the ease of electron donation. A lower value suggests a better electron donor. |

| Electron Affinity (A) | A ≈ -E_LUMO | Indicates the ease of electron acceptance. A higher value suggests a better electron acceptor. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the tendency to attract electrons in a chemical bond. |

| Chemical Hardness (η) | η = (I - A) / 2 | Represents the resistance to charge transfer. Higher hardness implies lower reactivity. |

| Chemical Softness (S) | S = 1 / η | Reciprocal of hardness, indicating higher reactivity and polarizability. |

| Electrophilicity Index (ω) | ω = χ² / (2η) | Quantifies the electrophilic nature of the molecule. |

In addition to these global descriptors, computational studies would also likely investigate local reactivity descriptors, such as Fukui functions. These functions identify the specific atoms within the this compound molecule that are most susceptible to nucleophilic, electrophilic, or radical attack. This provides a more granular understanding of the molecule's reactive sites.

By calculating these reactivity descriptors, a comprehensive theoretical model of the chemical behavior of this compound could be constructed. This information would be invaluable for predicting its interactions in various chemical and biological systems, guiding further experimental research, and understanding its potential applications or environmental fate.

Chemical Reactivity and Reaction Mechanisms of N Butan 2 Yl 3 Chlorobenzamide

Amide Hydrolysis Mechanisms

The amide bond, while relatively stable, can be cleaved through hydrolysis under both acidic and basic conditions. This process is of fundamental importance in understanding the degradation and metabolic pathways of amide-containing compounds.

The acid-catalyzed hydrolysis of amides is a well-studied reaction that generally proceeds via a multistep mechanism. youtube.comkhanacademy.orglibretexts.orglibretexts.orgyoutube.com For N-(butan-2-yl)-3-chlorobenzamide, the process is initiated by the protonation of the carbonyl oxygen. This initial step significantly enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. youtube.comkhanacademy.orgyoutube.com

Studies on related N-alkyl-4-chlorobenzamides have shown that the rate of hydrolysis is influenced by the nature of the N-alkyl substituent. rsc.org The steric hindrance and electronic effects of the sec-butyl group in this compound would be expected to play a role in the kinetics of this transformation.

Table 1: Postulated Steps in Acid-Catalyzed Hydrolysis of this compound

| Step | Description |

| 1 | Protonation of the carbonyl oxygen. |

| 2 | Nucleophilic attack by water on the carbonyl carbon. |

| 3 | Proton transfer from the attacking water molecule. |

| 4 | Protonation of the amide nitrogen. |

| 5 | Elimination of the sec-butylamine (B1681703) leaving group. |

| 6 | Deprotonation to form 3-chlorobenzoic acid. |

Under basic conditions, the hydrolysis of this compound is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. khanacademy.orglibretexts.orglibretexts.org This leads to the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate results in the expulsion of the sec-butylamide anion and the formation of 3-chlorobenzoic acid, which is then deprotonated by the basic medium to form the corresponding carboxylate salt. libretexts.org

The rate of base-catalyzed hydrolysis is influenced by the substituents on both the aromatic ring and the amide nitrogen. For N-substituted amides, both inductive and steric effects of the N-substituent can impact the reaction rate. acs.org The presence of the electron-withdrawing chloro group on the benzene (B151609) ring can also affect the electrophilicity of the carbonyl carbon.

Table 2: Key Stages in Base-Catalyzed Hydrolysis of this compound

| Stage | Description |

| 1 | Nucleophilic attack of hydroxide ion on the carbonyl carbon. |

| 2 | Formation of a tetrahedral intermediate. |

| 3 | Elimination of the sec-butylamide anion. |

| 4 | Proton transfer to yield 3-chlorobenzoate (B1228886) and sec-butylamine. |

Substitution Reactions on the Chlorobenzene (B131634) Moiety

The chlorine atom on the benzene ring provides a handle for further functionalization of the molecule through various substitution reactions.

Nucleophilic aromatic substitution (SNAr) is a potential reaction pathway for this compound, although it is generally less facile than in systems with strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comwikipedia.orgpressbooks.pubyoutube.com In the case of 3-chloro substitution, the activating effect of the benzoyl group is less pronounced. masterorganicchemistry.comyoutube.com

The SNAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex, followed by the elimination of the chloride ion. pressbooks.pubyoutube.comyoutube.com For this reaction to proceed, strong nucleophiles and often elevated temperatures are required. pressbooks.pubyoutube.com The amide group itself, being a meta-director, does not significantly stabilize the negative charge in the intermediate through resonance when the substitution occurs at the 3-position.

Modern synthetic chemistry offers powerful tools for the derivatization of aryl chlorides through metal-catalyzed cross-coupling reactions. These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction, which typically employs a palladium catalyst, is a versatile method for forming carbon-carbon bonds by coupling an organoboron reagent with an aryl halide. wikipedia.orglibretexts.orgorganic-chemistry.orgyoutube.com this compound could potentially undergo a Suzuki coupling with a variety of boronic acids or their esters to introduce new aryl or alkyl groups at the 3-position of the benzene ring. The reaction generally proceeds through a catalytic cycle involving oxidative addition of the aryl chloride to the palladium(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.orgharvard.edu

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.orglibretexts.orgnumberanalytics.comrsc.orgnih.gov This reaction could be employed to replace the chlorine atom of this compound with a primary or secondary amine, leading to the synthesis of a diverse range of N-aryl derivatives. The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orgnih.govacs.org

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Catalyst System (Typical) | Coupling Partner | Bond Formed |

| Suzuki-Miyaura Coupling | Pd catalyst, phosphine (B1218219) ligand, base | Boronic acid/ester | C-C |

| Buchwald-Hartwig Amination | Pd catalyst, phosphine ligand, base | Amine | C-N |

Reactions of the Amide Nitrogen and Alkyl Side Chain

The amide nitrogen and the attached sec-butyl group also present opportunities for chemical modification.

The N-H bond of a secondary amide is weakly acidic and can be deprotonated by a strong base. masterorganicchemistry.com The resulting amidate can then act as a nucleophile in subsequent reactions. The presence of a hydrogen bond acceptor interacting with the carbonyl oxygen can increase the acidity of the N-H bond. nih.gov

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the secondary amide in this compound can undergo N-alkylation and N-acylation, though it is generally less nucleophilic than the corresponding amine due to the electron-withdrawing effect of the adjacent carbonyl group.

N-Alkylation: The introduction of an alkyl group onto the amide nitrogen typically requires the deprotonation of the amide with a strong base to form the more nucleophilic amidate anion. Common bases for this transformation include sodium hydride (NaH) or organolithium reagents like n-butyllithium (n-BuLi) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). The resulting amidate can then react with an alkyl halide (e.g., methyl iodide, ethyl bromide) via an SN2 mechanism. The reaction is sensitive to steric hindrance on both the amide and the alkylating agent.

Recent advancements in N-alkylation of secondary amides have explored catalyst-driven approaches. For instance, ruthenium-catalyzed reactions with alcohols can serve as an environmentally benign alternative to alkyl halides. organic-chemistry.org Photochemical methods for the deoxygenative alkylation of secondary amides have also been developed, offering a streamlined synthesis of α-branched secondary amines from amide precursors. nih.govnih.gov

N-Acylation: The N-acylation of this compound introduces a second acyl group to the nitrogen, forming a tri-substituted nitrogen center. This reaction is generally accomplished using an acylating agent such as an acid chloride or an acid anhydride (B1165640) in the presence of a base or a catalyst. For instance, the use of magnesium bromide etherate (MgBr₂·OEt₂) has been shown to facilitate the N-acylation of amides with acid anhydrides under mild conditions. scribd.com This method is notable for its applicability to amides that might otherwise undergo O-acylation. The reaction proceeds through the dual activation of both the amide and the acid anhydride. scribd.com

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | 1. Strong Base (e.g., NaH, n-BuLi) in aprotic solvent (e.g., THF, DMF) 2. Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) | N-alkylated amide |

| N-Alkylation | Ruthenium catalyst, Alcohol | N-alkylated amide |

| N-Acylation | Acid Chloride or Acid Anhydride, Base (e.g., Pyridine) | N-acylated amide |

| N-Acylation | Acid Anhydride, MgBr₂·OEt₂ | N-acylated amide |

Stereochemical Aspects of Reactions at the Butan-2-yl Group

The butan-2-yl group in this compound contains a stereocenter at the carbon atom attached to the nitrogen. This introduces the element of chirality, and any reaction involving this center must consider the potential for stereochemical outcomes, such as retention, inversion, or racemization.

The sec-butyl group itself consists of a chiral carbon bonded to a methyl group, an ethyl group, a hydrogen atom, and the amide nitrogen. This results in the existence of (R)- and (S)-enantiomers of this compound.

Reactions that proceed via an SN2 mechanism at the chiral center of the butan-2-yl group, if a suitable leaving group were present, would theoretically lead to an inversion of stereochemistry. However, direct substitution at this carbon is unlikely under typical conditions due to the stability of the C-N bond.

More relevant are reactions where the chiral butan-2-yl group influences the stereochemical outcome of reactions at other parts of the molecule. For example, in deprotonation-alkylation reactions, the chiral auxiliary could direct the approach of the electrophile, leading to diastereoselectivity if a new stereocenter is formed. The stereochemistry of Michael additions of N,N-disubstituted amide enolates to α,β-unsaturated ketones has been studied, indicating that the stereochemical features of the N-substituents can influence the diastereoselectivity of the reaction. acs.org

Photochemical Transformations and Degradation Pathways

The presence of a chromophoric chlorobenzoyl group suggests that this compound is susceptible to photochemical transformations. These processes are crucial for understanding the environmental fate and stability of the compound upon exposure to light.

Direct Photolysis Mechanisms

Direct photolysis involves the absorption of a photon by the molecule, leading to an excited state that can then undergo various chemical reactions. For this compound, the primary chromophore is the 3-chlorobenzoyl moiety. Upon absorption of UV light, the molecule can undergo homolytic cleavage of the carbon-chlorine bond, generating a benzoyl radical and a chlorine radical. The benzoyl radical can then undergo a variety of subsequent reactions, such as hydrogen abstraction from the solvent or the butan-2-yl group, or reaction with oxygen.

Another potential pathway for direct photolysis is the cleavage of the amide bond (C-N bond). This would generate a 3-chlorobenzoyl radical and a butan-2-ylaminyl radical. These radical intermediates are highly reactive and can lead to a complex mixture of degradation products.

Photo-Fries Rearrangement Analogs

The Photo-Fries rearrangement is a well-known photochemical reaction of aryl esters that can also be observed in analogous structures like aryl amides (acetanilides). sigmaaldrich.comresearchgate.netorganic-chemistry.org This reaction typically involves the homolytic cleavage of the C-N amide bond upon UV irradiation, forming a radical pair consisting of an acyl radical and an anilino radical, which are held in close proximity by a solvent cage. researchgate.net This radical pair can then recombine at the ortho or para positions of the aromatic ring to form amino-substituted ketones. sigmaaldrich.comresearchgate.net

In the case of this compound, an analogous Photo-Fries rearrangement would involve the cleavage of the amide bond to form a 3-chlorobenzoyl radical and a butan-2-ylaminyl radical. Subsequent recombination could potentially lead to the formation of 2-amino- and 4-amino- N-(butan-2-yl)benzophenones, although the presence of the chloro substituent and the nature of the N-alkyl group can influence the reaction course and product distribution.

| Potential Rearrangement Product | Position of Acyl Group |

| 2-Amino-N-(butan-2-yl)benzophenone analog | ortho to the amino group |

| 4-Amino-N-(butan-2-yl)benzophenone analog | para to the amino group |

Oxidative Photodegradation Processes

In the presence of oxygen and light, oxidative photodegradation can occur. This process is often mediated by reactive oxygen species (ROS) such as hydroxyl radicals (•OH), superoxide (B77818) radicals (O₂•⁻), and singlet oxygen (¹O₂), which can be generated by photosensitizers present in the environment.

The aromatic ring of this compound is susceptible to attack by hydroxyl radicals, leading to the formation of hydroxylated derivatives. The chlorine atom can also be displaced by hydroxyl radicals, leading to dechlorination. The butan-2-yl group can also be a target for oxidative attack, potentially leading to the cleavage of the alkyl chain and the formation of smaller, more oxidized fragments. The ultimate fate of the molecule under extensive oxidative photodegradation would be mineralization to carbon dioxide, water, and inorganic chloride and nitrate (B79036) ions.

Academic Research Applications of N Butan 2 Yl 3 Chlorobenzamide and Its Derivatives

Utility as a Chemical Building Block and Intermediate in Complex Molecule Synthesis

N-(butan-2-yl)-3-chlorobenzamide serves as a versatile building block in organic synthesis, providing a scaffold that can be elaborated into more complex molecular architectures. The presence of the reactive chlorine atom on the benzoyl ring and the secondary amide functionality allows for a variety of chemical transformations.

The core structure of this compound, featuring a substituted aromatic ring coupled to an alkyl amide, is a common motif in many biologically active compounds. Synthetic chemists can utilize this compound as a starting material or a key intermediate in multi-step syntheses. For instance, the chlorine atom can be displaced through various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination reactions, to introduce new carbon-carbon or carbon-nitrogen bonds. These reactions are fundamental in the construction of diverse molecular libraries for drug discovery and other applications. researchgate.netnih.gov

Furthermore, the amide bond itself can be a site for chemical modification, although it is generally more stable. Under certain conditions, it can be hydrolyzed to the corresponding carboxylic acid and amine, or reduced to an amine. More commonly, the N-H bond of the secondary amide can be deprotonated and the resulting anion can be alkylated or acylated to introduce further diversity.

While direct literature on the use of this compound in the synthesis of specific complex molecules is not abundant, the utility of closely related benzamides as intermediates is well-documented. For example, various N-substituted benzamide (B126) derivatives are precursors in the synthesis of pharmaceuticals and agrochemicals. researchgate.net The principles of these synthetic transformations are directly applicable to this compound, highlighting its potential as a valuable intermediate for academic and industrial research.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biphenyl derivatives |

| Heck Coupling | Alkene, Pd catalyst, base | Stilbene derivatives |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | N-aryl benzamide derivatives |

| Hydrolysis | Strong acid or base, heat | 3-chlorobenzoic acid and butan-2-amine |

| Reduction | LiAlH4, THF | 3-chloro-N-(butan-2-yl)benzylamine |

Contributions to Structure-Activity Relationship (SAR) Studies in Chemical Biology

The exploration of how a molecule's structure relates to its biological activity is a cornerstone of medicinal chemistry and chemical biology. This compound and its derivatives are valuable tools in such structure-activity relationship (SAR) studies.

Probing Molecular Interactions with Receptor and Enzyme Mimics

The specific arrangement of the butan-2-yl group, the 3-chloro substituent, and the amide linkage in this compound provides a defined three-dimensional shape and electronic distribution. This allows researchers to use it and its analogs to probe the binding pockets of receptors and the active sites of enzymes. By systematically modifying parts of the molecule—for instance, by changing the position or nature of the halogen on the aromatic ring, or by altering the alkyl group on the amide nitrogen—researchers can deduce which structural features are critical for binding and activity. nih.gov

For example, studies on other benzamide derivatives have shown that the nature and position of substituents on the aromatic ring can dramatically affect their binding affinity to biological targets. nih.gov The chlorine atom at the 3-position of this compound, for instance, can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized as important in ligand-protein binding. The sec-butyl group, with its specific steric bulk and chirality, can explore hydrophobic pockets within a binding site.

Design of Ligands for Biochemical Probes

Building on the insights from SAR studies, this compound can serve as a scaffold for the design of more sophisticated biochemical probes. Once a particular derivative shows promising activity against a biological target, it can be further modified to incorporate reporter groups, such as fluorescent tags or biotin, to facilitate the study of the target's function and localization within cells.

Moreover, the principles of SAR can guide the optimization of these molecules to enhance their potency and selectivity. For instance, if initial studies with a library of analogs of this compound indicate that a larger substituent at the 3-position is beneficial for activity, this information can be used to design next-generation compounds with improved properties. nih.gov

Exploration in Agrochemical Research (excluding ecotoxicology)

The benzamide class of compounds has a well-established history in agrochemical research, with many commercial herbicides and fungicides containing this chemical motif. Research into this compound and its derivatives for potential agrochemical applications is therefore a logical extension of this work.

Studies on related compounds have demonstrated that N-alkyl and N,N-dialkyl benzamides can exhibit significant herbicidal activity. nih.gov For example, a patent for 3-sec-butyl-6-chlorophenyl N-methylcarbamate highlights its use as a pesticide, indicating that the combination of a chlorinated phenyl ring and a sec-butyl group can lead to potent biological effects in an agricultural context. google.com The structural similarity of this patented compound to this compound suggests that the latter could also possess interesting herbicidal or pesticidal properties.

The mode of action of such compounds often involves the inhibition of key enzymes in plants or pests. SAR studies in this area focus on optimizing the structure to maximize efficacy against target species while minimizing harm to crops. The systematic variation of the substituents on the benzamide scaffold, including the N-alkyl group and the substitution pattern on the aromatic ring, is a common strategy in the discovery of new agrochemicals. nih.govrsc.orgresearchgate.net

Table 2: Comparison of Herbicidal Activity of Related Benzamide Derivatives

| Compound | Target Weed | Activity Level | Reference |

| Tenuazonic acid (with sec-butyl side chain) | Various | Moderate | nih.gov |

| D6 (sec-pentyl-TeA) | Various | High | nih.gov |

| D13 (sec-hexyl-TeA) | Various | High | nih.gov |

Potential in Materials Science Research

While less explored than its applications in the life sciences, this compound and its derivatives also present opportunities in materials science, particularly in the synthesis of functional polymers.

Incorporation into Polymeric Structures

The benzamide unit is a component of high-performance polymers like aramids (aromatic polyamides), which are known for their exceptional thermal stability and mechanical strength. The incorporation of N-substituted benzamide monomers, such as derivatives of this compound, into polymer chains can be used to tailor the properties of the resulting materials.

For example, the N-alkylation of the amide nitrogen disrupts the hydrogen bonding that is characteristic of traditional aramids, which can lead to increased solubility and processability of the polymers. The specific nature of the N-alkyl group, in this case, the butan-2-yl group, can influence the polymer's thermal properties, such as its glass transition temperature and melting point, as well as its mechanical properties.

Furthermore, the chlorine atom on the aromatic ring provides a handle for post-polymerization modification. This allows for the synthesis of functional polymers where the properties can be fine-tuned after the polymer backbone has been constructed. While specific research on the polymerization of this compound is not yet prevalent, the general principles of polyamide synthesis and the known effects of N-substitution and halogenation provide a strong rationale for its potential in this area.

Applications in Specialty Chemical Development

The chemical compound this compound, and its broader family of derivatives, represent a class of molecules with significant potential in the field of specialty chemical development. While extensive, detailed research focusing solely on this specific molecule's applications in materials science is limited, its structural features—a chlorinated aromatic ring, an amide linkage, and a branched alkyl group—suggest a range of uses as a chemical intermediate and a functional additive in the synthesis of advanced materials. The reactivity of the chlorobenzamide core, combined with the physical properties imparted by the N-alkyl substituent, makes it a versatile building block for creating more complex molecules with tailored properties.

The primary application of this compound in the specialty chemical sector is as a precursor or intermediate in multi-step organic syntheses. The presence of a chlorine atom on the benzene (B151609) ring and the secondary amine-derived amide group provide reactive sites for further chemical modification. For instance, the chlorine atom can be substituted through various nucleophilic aromatic substitution reactions, allowing for the introduction of other functional groups that can impart specific properties such as color, thermal stability, or biological activity. Similarly, the amide bond itself can be subject to hydrolysis under certain conditions, or the N-H bond can be deprotonated to allow for further substitution, leading to more complex amide derivatives.

In the realm of polymer science, while direct studies on the incorporation of this compound are not widely published, related benzamide structures are known to be used as property modifiers. Amide-containing compounds can be incorporated into polymer backbones or used as additives to enhance properties such as thermal stability, flame retardancy, and mechanical strength through the formation of hydrogen bonds. It is hypothesized that derivatives of this compound could function as specialty monomers or as additives like plasticizers or stabilizers in various polymer systems. The sec-butyl group, being a branched alkyl chain, can disrupt polymer chain packing, which may influence properties like crystallinity and melting point.

Furthermore, the general class of chlorobenzamides has been investigated for use in agrochemical formulations. While specific data for this compound is not available, related N-substituted benzamides have been explored for herbicidal and insecticidal activities. The development of specialty chemicals for agriculture often relies on the synthesis of novel active ingredients, and this compound could serve as a key intermediate in the synthesis of such proprietary compounds. A patent for N-chloro chlorobenzamide highlights its utility as a chemical intermediate in the production of herbicides. nih.gov

The table below outlines the basic physicochemical properties of N-[(2S)-butan-2-yl]-3-chlorobenzamide, a specific stereoisomer of the compound, which are critical for its potential applications in chemical synthesis. nih.gov

| Property | Value |

| Molecular Formula | C₁₁H₁₄ClNO |

| Molecular Weight | 211.69 g/mol |

| XLogP3 | 3.2 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 3 |

| Data sourced from PubChem CID 722387 nih.gov |

A comparison with its structural isomers can provide insight into how the position of the chlorine atom affects molecular properties, which in turn influences their potential applications in specialty chemicals.

| Compound Name | Position of Chlorine | Molecular Weight ( g/mol ) | Boiling Point (°C) |

| N-(butan-2-yl)-2-chlorobenzamide | ortho | 211.69 | 330.4 at 760 mmHg |

| This compound | meta | 211.69 | Not available |

| N-butan-2-yl-4-chlorobenzamide | para | 211.69 | Not available |

| Data for the 2-chloro isomer sourced from ChemNet |

The development of specialty chemicals is a research-intensive field that often relies on the synthesis and evaluation of novel molecular structures. While this compound may not be a widely commercialized specialty chemical in its own right, its value likely lies in its role as a versatile building block for the creation of next-generation materials and active ingredients with highly specific functions. Future research may further elucidate its direct applications in areas such as high-performance polymers, coatings, and other advanced material formulations.

Q & A

Q. What are the standard synthetic routes for N-(butan-2-yl)-3-chlorobenzamide?

The synthesis typically involves coupling 3-chlorobenzoic acid derivatives with butan-2-amine. A common method uses carbodiimide coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) or HATU to facilitate amide bond formation . Reaction conditions include:

- Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

- Temperature: Room temperature or mild heating (40–60°C).

- Purification: Recrystallization from methanol or column chromatography. Alternative routes may employ 3-chlorobenzoyl chloride directly with butan-2-amine under Schotten-Baumann conditions .

Q. How can spectroscopic techniques characterize this compound?

Key methods include:

Q. What solvent systems are optimal for recrystallizing this compound?

Methanol and ethanol are preferred due to moderate polarity and solubility-temperature gradients. For example, dissolving the compound in hot methanol followed by slow cooling yields high-purity crystals .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and conformation. Steps include:

- Crystal Growth: Slow evaporation of methanol solutions at 4°C .

- Data Collection: Use MoKα radiation (λ = 0.71073 Å) on a diffractometer (e.g., Rigaku Oxford Diffraction).

- Refinement: SHELXL software for anisotropic displacement parameters and hydrogen bonding analysis (e.g., dihedral angles between aromatic and aliphatic moieties) . Example: In related compounds, SCXRD revealed intramolecular O–H···N hydrogen bonds and planar amide geometries .

Q. What computational methods predict the bioactivity of this compound?

Molecular docking (e.g., AutoDock Vina) and MD simulations assess interactions with targets like enzymes or receptors. Key steps:

Q. How to address contradictory spectral data in synthetic batches?

Contradictions (e.g., unexpected NMR shifts) may arise from:

- By-products: Use HPLC-MS to detect impurities (e.g., unreacted 3-chlorobenzoyl chloride).

- Tautomerism: Investigate pH-dependent amide tautomers via variable-temperature NMR.

- Crystallinity: Compare PXRD patterns with SCXRD data to rule out polymorphic variations .

Q. What strategies optimize reaction yields in large-scale synthesis?

- Catalysis: Transition metals (e.g., Co²⁺) can enhance coupling efficiency, as seen in dethiocyanation reactions .

- Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 minutes vs. 24 hours under reflux) .

- Green Chemistry: Replace DCM with cyclopentyl methyl ether (CPME) for safer solvent systems .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.